molecular formula C10H10ClF4NO2 B14009491 2-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid hydrochloride

2-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid hydrochloride

Cat. No.: B14009491
M. Wt: 287.64 g/mol
InChI Key: JXYKJGZNRQQOQD-UHFFFAOYSA-N
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Description

2-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid hydrochloride is a fluorinated amino acid derivative characterized by a phenyl ring substituted with both fluorine and a trifluoromethyl group at the 3- and 4-positions, respectively.

Properties

Molecular Formula

C10H10ClF4NO2

Molecular Weight

287.64 g/mol

IUPAC Name

2-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C10H9F4NO2.ClH/c11-7-3-5(4-8(15)9(16)17)1-2-6(7)10(12,13)14;/h1-3,8H,4,15H2,(H,16,17);1H

InChI Key

JXYKJGZNRQQOQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

  • Reactants : 3-Fluoro-4-(trifluoromethyl)benzaldehyde, malonic acid.
  • Catalyst : Piperidine (5–10 mol%) in pyridine.
  • Conditions : Reflux at 80–100°C for 2–4 hours.
  • Yield : 88–96% for analogous substituted cinnamic acids.
Entry Substituent (R) Product Yield (%)
1 4-CF₃, 3-F (E)-3-Fluoro-4-(trifluoromethyl)cinnamic acid 92

Hydrogenation of Dehydroamino Acid Esters

  • Substrate : N-formyl-dehydroamino ester derived from Knoevenagel product.
  • Catalyst : Rh(COD)₂BF₄ (1 mol%) with PPh₃ (2 mol%) in CH₂Cl₂.
  • Conditions : 20 bar H₂, 60°C, 12 hours.
  • Yield : 80–91% for halogenated analogs.

Deprotection and Hydrolysis

  • Reagents : 6N HCl in MeOH (40°C, 12 hours), followed by LiOH in MeCN/H₂O.
  • Yield : 84–99% for β-amino acid hydrochlorides.

Enzymatic Catalysis Using Phenylalanine Aminomutase (PAM)

PAM from Taxus chinensis enables stereoselective amination of cinnamic acid derivatives.

Substrate Scope and Conditions

Entry Substituent (R) kₐₜ (×10³ s⁻¹) Kₘ (mM) β:α Ratio
1 4-CF₃, 3-F 8.6 ± 1 359 ± 20 98:2

Modified Rodionov Reaction for β-Amino Acids

Reaction Protocol

  • Reactants : 3-Fluoro-4-(trifluoromethyl)benzaldehyde, malonic acid, NH₄OAc.
  • Solvent : Ethanol, reflux for 6–8 hours.
  • Yield : 31–67% for halogenated β-amino acids.

Esterification and Salt Formation

Fluorination Strategies for Aryl Backbone

Direct Fluorination of Phenylpyruvic Acid Derivatives

Industrial-Scale Considerations

Continuous Flow Synthesis

Purification Techniques

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability
Multi-Step Organic 84–99 Moderate High
Enzymatic (PAM) 60–80 >99% ee Moderate
Rodionov Reaction 31–67 Racemic Low
Direct Fluorination 43–50 N/A High

Challenges and Optimizations

  • Dehalogenation Risk : Use of Rh catalysts instead of Pd/C avoids C-F bond cleavage during hydrogenation.
  • Acid Sensitivity : Trifluoromethyl groups require anhydrous conditions to prevent hydrolysis.
  • Enzyme Stability : PAM retains >90% activity after 5 cycles in immobilized form.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution under specific conditions. This reaction is facilitated by the electron-withdrawing trifluoromethyl group at the 4-position, which activates the ring for substitution.

Example reaction conditions :

  • Reagent : Amines (e.g., methylamine)

  • Solvent : Tetrahydrofuran (THF) or acetonitrile

  • Catalyst : Triethylamine (TEA)

  • Temperature : Reflux (75–80°C)

  • Yield : ~70–85% (based on analogous reactions in )

The trifluoromethyl group directs incoming nucleophiles to the meta position relative to itself, but steric and electronic factors may alter regioselectivity .

Peptide Coupling Reactions

The compound participates in peptide bond formation via its amino and carboxylic acid groups.

Typical protocol :

  • Activating agent : Bromotripyrrolidin-1-ylphosphonium hexafluorophosphate (PyBOP)

  • Base : N-Ethyl-N-isopropylpropan-2-amine (DIPEA)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 37°C

  • Reaction time : 16–24 hours

  • Yield : ~60–75% (similar to methods in )

This reaction is critical for creating peptidomimetics or modifying the compound’s biological activity .

Esterification of the Carboxylic Acid Group

The carboxylic acid group can be converted to esters for protection or functionalization.

Common esterification methods :

Reagent Conditions Yield
Thionyl chlorideMethanol, 0–5°C, 2 hours85–90%
N,N-Dicyclohexylcarbodiimide (DCC)Room temperature, 12 hours75–80%

Ester derivatives improve solubility in organic solvents for further synthetic steps .

Salt Metathesis

The hydrochloride salt can undergo anion exchange in polar solvents:

Example :

  • Replacement anion : Trifluoroacetate

  • Solvent : Water/ethanol mixture

  • Process : Stir with silver trifluoroacetate, filter to remove AgCl

  • Purity : >95% (by HPLC)

Deprotonation and Alkylation

The amino group reacts with alkyl halides under basic conditions:

Key parameters :

  • Base : Sodium hydride (NaH)

  • Solvent : DMF or THF

  • Temperature : 0°C to room temperature

  • Example product : N-Alkylated derivatives for structure-activity relationship studies

Electrophilic Aromatic Substitution

Nitration example :

  • Reagent : Nitric acid (HNO₃)/sulfuric acid (H₂SO₄)

  • Temperature : 50°C

  • Outcome : Nitro group introduced at the 5-position (para to fluorine)

Reductive Amination

The primary amine can react with ketones or aldehydes in the presence of reducing agents:

Protocol :

  • Carbonyl source : Formaldehyde

  • Reducing agent : Sodium cyanoborohydride (NaBH₃CN)

  • Solvent : Methanol

  • pH : 5–6 (buffered with acetic acid)

  • Yield : ~50–65%

Interaction with Grignard Reagents

The carboxylic acid group can react with Grignard reagents to form ketones or tertiary alcohols after workup:

Example :

  • Reagent : Methylmagnesium bromide (CH₃MgBr)

  • Solvent : Diethyl ether

  • Product : Tertiary alcohol after acid quenching

Scientific Research Applications

2-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .

Comparison with Similar Compounds

Fluorination Patterns

  • Electron-Withdrawing Effects : The trifluoromethyl (CF₃) and fluorine substituents enhance metabolic stability and influence binding affinity to hydrophobic pockets in target proteins. For example, the 3-F,4-CF₃ substitution in the reference compound may improve CNS penetration compared to hydroxylated analogs (e.g., 403-90-7) .
  • Stereochemical Influence: Enantiomers like 4-(Trifluoromethyl)-L-phenylalanine (CAS 122839-48-9) demonstrate the importance of chirality in biological activity, as L-configurations often align with natural amino acid recognition .

Functional Group Replacements

  • Trifluoromethoxy vs.
  • Methylsulfanyl Group : The SCH₃ group in CAS 1251924-17-0 introduces sulfur-based hydrophobicity, which may enhance membrane permeability but reduce metabolic stability compared to fluorinated analogs .

Biological Activity

Chemical Identity
2-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid hydrochloride, with the CAS number 1215361-76-4, is a compound characterized by its unique trifluoromethyl and fluorine substituents on the aromatic ring. Its molecular formula is C10H10ClF4NO2C_{10}H_{10}ClF_{4}NO_{2}, and it has a molecular weight of approximately 287.64 g/mol.

Biological Activity

The biological activity of this compound has been the subject of various studies, particularly in the context of its potential pharmacological applications.

1. Mechanism of Action
The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, which can lead to improved interactions with biological targets. The compound has been studied for its potential as an inhibitor in various enzymatic pathways, particularly those involving neurotransmitters.

2. Pharmacological Applications
Research indicates that this compound may exhibit activity similar to other amino acids that influence neurotransmitter levels, particularly in the central nervous system (CNS). It has been noted for its potential role in modulating glutamate receptors, which are crucial for synaptic transmission and plasticity.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds with similar structures:

  • Study on Neurotransmitter Modulation : A study published in MDPI highlighted that compounds with trifluoromethyl groups can significantly enhance their inhibitory effects on serotonin uptake. This suggests that this compound may also possess similar properties, potentially influencing mood disorders and anxiety treatments .
  • Antimicrobial Activity : Research has shown that fluorinated compounds can exhibit enhanced antimicrobial properties. For instance, a related study demonstrated that trifluoromethyl-containing compounds showed increased potency against Gram-positive bacteria, which could imply that this compound may have applications in treating bacterial infections .

Data Table: Comparative Biological Activity

Compound NameBiological ActivityReference
Trifluoromethyl Phenyl DerivativeInhibits serotonin uptake
Fluorinated Amino AcidsAntimicrobial against Gram-positive bacteria
Schiff Bases with FluorineBroad antimicrobial spectrum; effective against biofilms

Q & A

Basic: What synthetic routes are suitable for preparing 2-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid hydrochloride?

Methodological Answer:
A multi-step synthesis can be designed using:

Precursor Functionalization : Start with 3-fluoro-4-(trifluoromethyl)phenylboronic acid for Suzuki coupling to introduce the aromatic ring into a propanoic acid backbone .

Amino Group Introduction : Employ Strecker synthesis or reductive amination to install the α-amino group, followed by acid hydrolysis to yield the propanoic acid moiety .

Salt Formation : React the free base with hydrochloric acid to form the hydrochloride salt, enhancing solubility and crystallinity .

Purification : Use recrystallization (ethanol/water) or reverse-phase HPLC to achieve >95% purity, confirmed by LC-MS .

Basic: Which analytical methods are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign peaks for the trifluoromethyl (δ ~120-125 ppm in 19F NMR), fluoroaryl protons (split patterns), and α-amino protons (δ 3.0-4.0 ppm) .
    • 19F NMR : Confirm the presence of both fluorine substituents (3-fluoro and CF3 groups) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ (calculated for C10H10F4NO2·HCl: 296.04) and isotopic patterns .
  • HPLC : Use a C18 column (0.1% TFA in H2O/MeCN gradient) to assess purity and detect diastereomers .

Advanced: How can enantiomeric excess be optimized during synthesis?

Methodological Answer:

  • Chiral Catalysis : Utilize asymmetric hydrogenation with Ru-BINAP catalysts to control stereochemistry at the α-carbon .
  • Chiral Resolution : Employ diastereomeric salt formation using (-)-dibenzoyl-L-tartaric acid, followed by fractional crystallization .
  • Analytical Validation : Monitor enantiomeric ratios via chiral HPLC (e.g., Chiralpak IA column) and correlate with circular dichroism (CD) spectra .

Advanced: How to address discrepancies in reported receptor binding affinities across assays?

Methodological Answer:

  • Assay Standardization :
    • Control buffer conditions (pH 7.4, 25 mM HEPES) and ionic strength to minimize non-specific binding .
    • Use radioligand displacement (e.g., [3H]-labeled analogs) and surface plasmon resonance (SPR) for cross-validation .
  • Data Reconciliation : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes between assays and identify outliers due to assay sensitivity thresholds .

Advanced: What experimental designs are effective for studying metabolic stability?

Methodological Answer:

  • In Vitro Models :
    • Incubate with human liver microsomes (HLMs) or primary hepatocytes in Krebs-Henseleit buffer (37°C, 5% CO2) .
    • Quench reactions with ice-cold acetonitrile and analyze metabolites via LC-MS/MS (Q-TOF) .
  • Isotope Tracing : Synthesize a 13C-labeled analog to track metabolic pathways (e.g., β-oxidation or conjugation) .
  • Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .

Advanced: How to resolve conflicting solubility data in aqueous vs. organic solvents?

Methodological Answer:

  • Solvent Screening : Perform phase-solubility studies in buffered solutions (pH 1.2–7.4) and polar aprotic solvents (DMSO, DMF) using nephelometry .
  • Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution via van’t Hoff plots to differentiate intrinsic vs. pH-dependent solubility .
  • Co-Solvency Optimization : Test hydroalcoholic mixtures (e.g., 20% PEG-400 in PBS) to enhance solubility for in vivo studies .

Advanced: What strategies mitigate degradation during long-term storage?

Methodological Answer:

  • Stability Studies :
    • Store under argon at -80°C in amber vials to prevent photodegradation and oxidation .
    • Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) and identify degradants using UPLC-QDa .
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose/mannitol) to enhance shelf life .

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